methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
This compound is a benzothiazole derivative featuring a methyl ester at position 6, a 3-methyl-substituted dihydrobenzothiazole ring, and an imino-linked 4-(dipropylsulfamoyl)benzoyl group. The (2E)-configuration and planar benzothiazole-imino linkage may influence molecular stacking and binding interactions, as seen in crystallographic studies using tools like SHELXL .
Key physicochemical properties (estimated):
- Molecular formula: C₂₃H₂₈N₄O₅S₂
- Molecular weight: ~504.6 g/mol (vs. 475.6 g/mol for the ethyl/diethyl analog in ).
- Lipophilicity (XLogP3): ~4.1 (higher than the ethyl/diethyl analog’s 3.7 due to longer dipropyl chains) .
- Hydrogen bonding: 7 acceptors, 0 donors, similar to its analogs, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-13-26(14-6-2)33(29,30)18-10-7-16(8-11-18)21(27)24-23-25(3)19-12-9-17(22(28)31-4)15-20(19)32-23/h7-12,15H,5-6,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTVTPPOVXOSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide and benzoyl groups. Common reagents used in these reactions include sulfur, amines, and acyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole core or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, compounds with benzothiazole cores are often studied for their potential as pharmaceuticals. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug discovery and development.
Medicine
Medicinal applications of this compound could include its use as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry
In industry, this compound might be used in the production of specialty chemicals, dyes, or polymers. Its unique chemical properties could enhance the performance of these materials.
Mechanism of Action
The mechanism of action of methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanisms.
Comparison with Similar Compounds
Ethyl 2-[4-(Diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS 850909-36-3)
This analog differs in two key aspects:
Sulfonylurea Herbicides (Triazine-Based)
Compounds like metsulfuron-methyl (CAS 74223-64-6) share the sulfonylurea bridge but feature a triazine core instead of benzothiazole :
| Property | Target Compound | Metsulfuron-Methyl |
|---|---|---|
| Core Structure | Benzothiazole | 1,3,5-Triazine |
| Mode of Action | Unknown (hypothesized ALS inhibition) | Acetolactate Synthase (ALS) Inhibition |
| Molecular Weight | ~504.6 g/mol | 381.4 g/mol |
| XLogP3 | ~4.1 | 1.2 |
Structural Impact :
Crystallographic and Conformational Analysis
- Ring Puckering : The dihydrobenzothiazole ring’s conformation can be analyzed using Cremer-Pople coordinates (). For example, puckering amplitudes in similar compounds range from 0.2–0.5 Å, affecting steric interactions .
- Hydrogen Bonding : The sulfamoyl and ester groups participate in C=O···H–N and S=O···H–C interactions, forming supramolecular networks. This contrasts with triazine-based herbicides, where N–H···O bonds dominate .
- CSD Data : Over 250,000 structures in the Cambridge Structural Database (CSD) include analogs with sulfamoyl groups, enabling comparisons of bond lengths (e.g., S–N: ~1.63 Å) and torsion angles .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~504.6 | ~4.1 | 7 |
| Ethyl/Diethyl Analog (CAS 850909-36-3) | 475.6 | 3.7 | 7 |
| Metsulfuron-Methyl | 381.4 | 1.2 | 9 |
Table 2: Structural Comparisons
| Feature | Target Compound | Ethyl/Diethyl Analog | Metsulfuron-Methyl |
|---|---|---|---|
| Core Heterocycle | Benzothiazole | Benzothiazole | 1,3,5-Triazine |
| Sulfamoyl Substituents | Dipropyl | Diethyl | Methoxy/Methyl |
| Ester Group | Methyl | Ethyl | Methyl |
Biological Activity
Methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic compound with potential therapeutic applications. Its structure includes a benzothiazole moiety, which is often associated with various biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- CAS Number : 850909-16-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to effects such as apoptosis in cancer cells. The presence of the benzothiazole ring enhances its interaction with biological macromolecules.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways:
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
In these studies, this compound displayed comparable activation levels in procaspase-3 to caspase-3 conversion, indicating its potential as an anticancer agent through apoptosis induction .
Antimicrobial Activity
The compound's sulfonamide group suggests potential antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary tests indicate that similar compounds demonstrate effective inhibition against various bacterial strains.
Case Studies and Research Findings
- In Vitro Studies : In a series of experiments focusing on benzothiazole derivatives, compounds were tested against various cancer cell lines. This compound was found to significantly reduce cell viability in U937 and MCF-7 cell lines .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the benzothiazole core can enhance biological activity. The presence of electron-withdrawing groups has been linked to increased potency against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
